3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to interact with various biological targets, including gaba a receptors . The role of these receptors is crucial in the transmission of inhibitory signals in the nervous system.
Mode of Action
It’s known that isoxazole derivatives can act as inverse agonists at gaba a receptors . This means they reduce the activity of these receptors, leading to changes in the transmission of inhibitory signals in the nervous system.
Action Environment
The action, efficacy, and stability of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile can be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt amide-amide interactions, leading to the formation of different forms of the compound . Additionally, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
One common method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient. Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine and hydroxylamine typically yields 3,5-disubstituted isoxazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anticonvulsant agent . Additionally, it is used in the development of neuroprotective agents and receptor antagonists. Its versatility makes it a valuable compound for research in multiple fields.
Comparison with Similar Compounds
3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile can be compared with other isoxazole derivatives, such as N-(5-methylisoxazol-3-yl)acetamide and N1,N3-bis(5-methylisoxazol-3-yl)malonamide These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-4-6(9-11-5)7(10)2-3-8/h4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHXSSBZDYPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.